2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid is a fluorinated organic compound characterized by a cyclobutane ring structure. This compound is notable for its unique physical and chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutane with fluorinating agents under controlled conditions to introduce fluorine atoms at specific positions on the ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced fluorination techniques can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
Scientific Research Applications
2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and coatings with enhanced properties.
Mechanism of Action
The mechanism by which 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclobutane ring structure provides rigidity and specificity in binding interactions, making it a valuable tool in molecular studies.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-tetrafluoro-1,4-butanediol
- 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile
Uniqueness
Compared to similar compounds, 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid stands out due to its specific ring structure and the presence of multiple fluorine atoms. These features confer unique chemical and physical properties, making it particularly useful in applications requiring high stability and reactivity.
Properties
CAS No. |
378-24-5 |
---|---|
Molecular Formula |
C6H6F4O2 |
Molecular Weight |
186.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.